

An In-Depth Technical Guide to the Hydrolysis of Z-Ile-ONp

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Compound of Interest

Compound Name: Z-Ile-ONp

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This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N- α -Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester (**Z-Ile-ONp**). This chromogenic substrate is valuable for the characterization and kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases. This document details the underlying enzymatic mechanism, experimental protocols for activity assays, and relevant kinetic data for analogous substrates.

Core Concepts: The Enzymatic Hydrolysis of Z-Ile-ONp

The hydrolysis of **Z-Ile-ONp** is catalyzed by serine proteases, with α -chymotrypsin being a primary example. Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2] While isoleucine is not an aromatic amino acid, chymotrypsin also exhibits secondary hydrolytic activity towards other bulky hydrophobic residues.[3]

The reaction proceeds via the liberation of p-nitrophenol (or its anionic form, p-nitrophenolate, at alkaline pH), a yellow-colored compound that can be quantified spectrophotometrically.[2] This allows for a continuous and sensitive measurement of enzymatic activity.

The Catalytic Mechanism of Chymotrypsin

Chymotrypsin employs a "ping-pong" mechanism, specifically a covalent hydrolysis pathway, which occurs in two main stages.^{[1][2]} This process is facilitated by a catalytic triad of amino acid residues in the enzyme's active site: Serine-195, Histidine-57, and Aspartate-102.

Stage 1: Acylation (Burst Phase)

- **Substrate Binding:** The **Z-Ile-ONp** substrate binds to the active site of chymotrypsin. The bulky isoleucine side chain fits into a hydrophobic pocket, positioning the ester bond for cleavage.^[1]
- **Nucleophilic Attack:** The catalytic triad facilitates the deprotonation of the Serine-195 hydroxyl group, turning it into a potent nucleophile. This serine alkoxide attacks the carbonyl carbon of the **Z-Ile-ONp** ester bond.^{[1][2]}
- **Formation of the Tetrahedral Intermediate:** This attack forms a short-lived, unstable tetrahedral intermediate.^[4]
- **Release of p-Nitrophenol:** The intermediate collapses, leading to the cleavage of the ester bond and the release of the p-nitrophenol leaving group. The Z-isoleucyl group remains covalently attached to the Serine-195 residue, forming an acyl-enzyme intermediate.^[2]

Stage 2: Deacylation (Steady-State Phase)

- **Water Binding:** A water molecule enters the active site.
- **Nucleophilic Attack by Water:** The Histidine-57 residue, acting as a general base, deprotonates the water molecule, creating a hydroxide ion which then attacks the carbonyl carbon of the acyl-enzyme intermediate.
- **Formation of a Second Tetrahedral Intermediate:** This results in the formation of a second tetrahedral intermediate.
- **Release of the Product and Enzyme Regeneration:** This intermediate collapses, releasing the N- α -Benzyloxycarbonyl-L-isoleucine product and regenerating the active enzyme, ready for another catalytic cycle.

Quantitative Data

While specific kinetic data for the hydrolysis of **Z-Ile-ONp** by chymotrypsin is not readily available in the literature, the following table presents kinetic parameters for the hydrolysis of other N-protected amino acid p-nitrophenyl esters by chymotrypsin. This data provides a valuable reference for understanding the enzyme's activity on similar substrates.

Substrate	k _{cat} (s ⁻¹)	K _m (mM)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Conditions
N-acetyl-L-tryptophan p-nitrophenyl ester	31	0.002	1.55 x 10 ⁷	pH 7.9, 25°C
N-carbobenzoxy-DL-phenylalanine p-nitrophenyl ester	Not specified	Not specified	Not specified	Studied in DMSO
p-Nitrophenyl acetate	Not specified	Not specified	Not specified	pH 7.0, 25°C, in organic solvent-water mixtures
N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Trypsin)	0.517	Not specified	Not specified	pH dependent

Note: The data presented is for analogous substrates and different enzymes in some cases, and reaction conditions may vary. Researchers should determine the specific kinetic parameters for **Z-Ile-ONp** under their experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a typical chymotrypsin activity assay using a chromogenic substrate like **Z-Ile-ONp**.

Reagents and Buffers

- Assay Buffer: 100 mM Tris-HCl, pH 7.8-8.0, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.
- Enzyme Solution: Bovine pancreatic α -chymotrypsin stock solution (e.g., 1 mg/mL) prepared in 1 mM HCl and diluted to the desired final concentration in the assay buffer.
- Substrate Solution: **Z-Ile-ONp** stock solution prepared in a water-miscible organic solvent such as DMSO or ethanol and diluted to the final desired concentration in the assay buffer.
- Stopping Reagent (for endpoint assays): 1 M Sodium Carbonate (Na₂CO₃) or a specific chymotrypsin inhibitor.

Assay Procedure (Kinetic Assay)

- Preparation: Set up a temperature-controlled spectrophotometer at 405-410 nm and equilibrate the instrument and all reagents to the desired assay temperature (e.g., 25°C or 37°C).
- Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer and the substrate solution.
- Initiation: Start the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix thoroughly by gentle inversion.
- Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period sufficient to obtain a linear rate of product formation.
- Data Analysis: Calculate the initial reaction velocity (v_0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ϵ of p-nitrophenol at pH > 7 is approximately 18,000 M⁻¹cm⁻¹ at 405 nm).

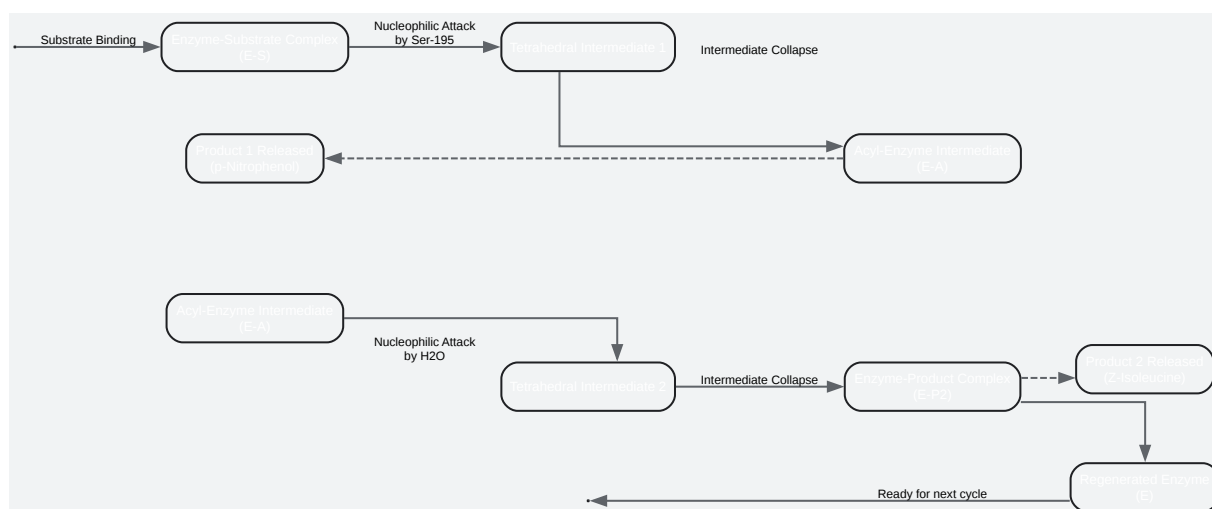
Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (K_m and V_{max}), perform the assay with a fixed enzyme concentration and varying concentrations of the **Z-Ile-ONp** substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten

equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known ($k_{cat} = V_{max}/[E]_{total}$).

Visualizations

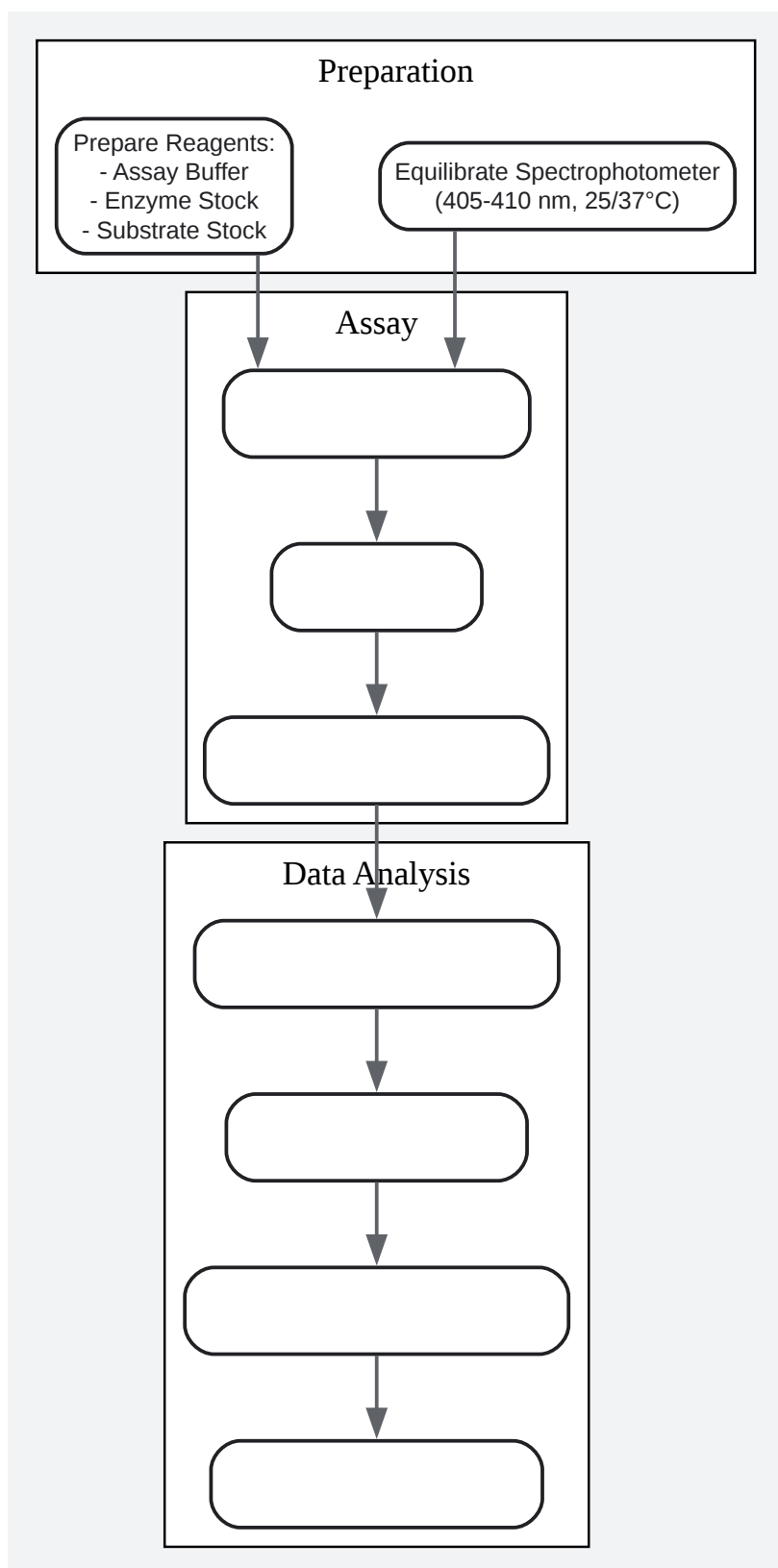
Catalytic Mechanism of Chymotrypsin



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Caption: The ping-pong catalytic mechanism of chymotrypsin.

Experimental Workflow for Kinetic Analysis



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Caption: Workflow for the kinetic analysis of **Z-Ile-ONp** hydrolysis.

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